molecular formula C6H6INO2S B1465778 Methyl 3-amino-5-iodo-2-thiophenecarboxylate CAS No. 942589-45-9

Methyl 3-amino-5-iodo-2-thiophenecarboxylate

Cat. No.: B1465778
CAS No.: 942589-45-9
M. Wt: 283.09 g/mol
InChI Key: UCHQIMLGNJWRBI-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-iodo-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 942589-45-9 and Linear Formula: C6H6INO2S . It is a solid substance .


Synthesis Analysis

Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 . The molecular weight is 283.09 .


Chemical Reactions Analysis

Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Analytical Method Development

Jiang Feng (2004) explored the separation and determination of Methyl 3-amino-2-thiophenecarboxylate, a closely related compound, using gas chromatography, demonstrating its potential as a valuable intermediate in medicinal chemistry. This method was praised for its simplicity, accuracy, and reproducibility, highlighting the compound's importance in pharmaceutical research (Jiang Feng, 2004).

Catalytic Applications in Organic Synthesis

Müller et al. (2005) reported on the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters under both conventional conditions and in ionic liquids. Their work suggests the potential of using derivatives of Methyl 3-amino-5-iodo-2-thiophenecarboxylate in complex organic syntheses, including the synthesis of carboxamides and 2-oxo-carboxamide type derivatives, showcasing the compound's versatility as a reagent in palladium-catalyzed reactions (Müller et al., 2005).

New Routes to Heterocyclic Compounds

Hajjem et al. (2010) explored the reactivity of Methyl 3-amino-2-thiophene carboxylate with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones. This study presents a novel pathway to access thienopyrimidinones, a class of compounds with potential pharmaceutical applications, through cyclization reactions (Hajjem et al., 2010).

Genotoxic and Carcinogenic Potential Evaluation

A study by Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, using in vitro and in silico methodologies. Their work contributes to the understanding of the safety profile of thiophene derivatives used in pharmaceuticals, highlighting the importance of evaluating the toxicological aspects of chemical intermediates (Lepailleur et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-5-iodo-2-thiophenecarboxylate are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-iodo-2-thiophenecarboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrazonoyl chlorides in the presence of triethylamine, leading to the formation of N-arylamidrazones

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with enzymes such as hydrazonoyl chlorides highlight its role in complex biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The precise localization of this compound is critical for its role in various biochemical processes and its potential therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-5-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQIMLGNJWRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670364
Record name Methyl 3-amino-5-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942589-45-9
Record name 2-Thiophenecarboxylic acid, 3-amino-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942589-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-iodothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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